molecular formula C10H6F2N2O2 B11785868 2-(Difluoromethoxy)benzo[d]oxazole-4-acetonitrile

2-(Difluoromethoxy)benzo[d]oxazole-4-acetonitrile

Cat. No.: B11785868
M. Wt: 224.16 g/mol
InChI Key: BCCVKDUKJRFGGZ-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)benzo[d]oxazole-4-acetonitrile is a heterocyclic organic compound featuring a benzo[d]oxazole core substituted with a difluoromethoxy group at the 2-position and an acetonitrile moiety at the 4-position. The benzoxazole scaffold is a privileged structure in medicinal chemistry due to its metabolic stability and π-electron-rich aromatic system, which facilitates interactions with biological targets.

Molecular Formula: C${10}$H$5$F$2$N$2$O$_2$
Molecular Weight: ~214.1 g/mol (calculated).

Properties

Molecular Formula

C10H6F2N2O2

Molecular Weight

224.16 g/mol

IUPAC Name

2-[2-(difluoromethoxy)-1,3-benzoxazol-4-yl]acetonitrile

InChI

InChI=1S/C10H6F2N2O2/c11-9(12)16-10-14-8-6(4-5-13)2-1-3-7(8)15-10/h1-3,9H,4H2

InChI Key

BCCVKDUKJRFGGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)OC(F)F)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-4-acetonitrile typically involves the reaction of 2-aminophenol with difluoromethyl ether and subsequent cyclization to form the benzoxazole ring. The acetonitrile group is introduced through a nucleophilic substitution reaction. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free methods have been explored to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)benzo[d]oxazole-4-acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-4-acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to the desired biological effects, such as antibacterial or anticancer activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Heterocyclic Core Variations

Oxadiazole-Based Analogs

Compounds such as 2-{3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile () and 2-{3-[4-(difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile () share the acetonitrile and difluoromethoxy substituents but differ in their heterocyclic core (1,2,4-oxadiazole vs. benzoxazole).

Property 2-(Difluoromethoxy)benzo[d]oxazole-4-acetonitrile Oxadiazole Analog ()
Core Structure Benzoxazole 1,2,4-Oxadiazole
Electron Density High (aromatic π-system) Moderate (polar oxadiazole ring)
Metabolic Stability High (benzoxazole resistance to hydrolysis) Moderate (oxadiazole prone to ring-opening)

The benzoxazole core offers superior metabolic stability compared to oxadiazoles, which are susceptible to enzymatic degradation.

Substituent Variations in Benzoxazoles

2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole () replaces the acetonitrile group with an ethyl substituent:

Property 2-(Difluoromethoxy)benzo[d]oxazole-4-acetonitrile 4-Ethyl Analog ()
Substituent Acetonitrile (-CH$_2$CN) Ethyl (-CH$2$CH$3$)
Polarity Higher (nitrile group) Lower (hydrophobic ethyl)
Reactivity Functionalizable nitrile Limited reactivity

The acetonitrile group enhances polarity and provides a handle for further derivatization (e.g., amidoxime formation), whereas the ethyl group contributes to lipophilicity.

Functional Group Impact on Physicochemical Properties

Difluoromethoxy vs. Methoxy Groups

The difluoromethoxy group in the target compound and its analogs (e.g., ) reduces basicity and increases electronegativity compared to methoxy groups. This substitution improves membrane permeability and resistance to oxidative demethylation.

Nitrile vs. Amidine/Triazole Derivatives

Synthetic routes described in highlight the utility of nitriles as precursors for amidoximes (e.g., compounds 9a,b ) and triazoles (e.g., 10a,b ). The acetonitrile in the target compound could similarly serve as a precursor for bioisosteric replacements, expanding its applicability in drug discovery.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Key Substituents
2-(Difluoromethoxy)benzo[d]oxazole-4-acetonitrile C${10}$H$5$F$2$N$2$O$_2$ 214.1 (calculated) Benzoxazole 2-(difluoromethoxy), 4-CN
2-{3-[2-(difluoromethoxy)phenyl]-oxadiazol-5-yl}acetonitrile C${10}$H$6$F$2$N$3$O$_2$ 250.17 1,2,4-Oxadiazole 3-(difluoromethoxyphenyl), 5-CN
2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole C${10}$H$9$F$2$NO$2$ 213.18 Benzoxazole 2-(difluoromethoxy), 4-CH$2$CH$3$

Research Implications and Limitations

  • The benzoxazole core in the target compound offers advantages in drug design, but direct biological data are lacking.
  • Safety profiles for oxadiazole analogs remain undocumented, highlighting a need for further toxicological studies.

Biological Activity

2-(Difluoromethoxy)benzo[d]oxazole-4-acetonitrile is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular structure of 2-(Difluoromethoxy)benzo[d]oxazole-4-acetonitrile includes a difluoromethoxy group, which is known to influence the compound's lipophilicity and biological interactions. The presence of the benzoxazole moiety is significant for its biological activity, particularly in relation to enzyme inhibition and antimicrobial properties.

Antimicrobial Activity

Research indicates that compounds with the benzoxazole scaffold exhibit notable antimicrobial properties. For instance, studies have demonstrated that derivatives of benzoxazole can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli . The specific activity of 2-(Difluoromethoxy)benzo[d]oxazole-4-acetonitrile may be enhanced due to the difluoromethoxy substitution, which can increase the compound's interaction with microbial targets.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. For example, it has shown potential in inhibiting mushroom tyrosinase, an enzyme involved in melanin production. The inhibition potency is quantified using IC50 values, with lower values indicating stronger inhibition. Preliminary data suggest that related compounds exhibit IC50 values ranging from 14.33 μM to over 200 μM, indicating a variable but significant inhibitory capacity .

Case Studies

  • Tyrosinase Inhibition : In a study examining the effects of benzoxazole derivatives on tyrosinase activity, several compounds were tested for their ability to inhibit this enzyme. The results indicated that modifications in the structure significantly affected the IC50 values, highlighting the importance of functional groups in enhancing biological activity .
  • Antioxidant Activity : The antioxidant capacity of related oxazole compounds was assessed using various assays (DPPH and ABTS). Results indicated that certain derivatives had strong radical scavenging abilities comparable to standard antioxidants like ascorbic acid .

The mechanism by which 2-(Difluoromethoxy)benzo[d]oxazole-4-acetonitrile exerts its biological effects is likely multifaceted:

  • Enzyme Binding : The difluoromethoxy group may enhance binding affinity to target enzymes through hydrophobic interactions.
  • Structural Modifications : Variations in substituents on the benzoxazole ring can lead to changes in electronic properties, affecting how these compounds interact with biological targets.

Comparative Analysis of Biological Activities

Compound NameIC50 (μM)Activity Type
2-(Difluoromethoxy)benzo[d]oxazole-4-acetonitrileTBDTyrosinase Inhibition
Related Benzoxazole Derivative A14.33Tyrosinase Inhibition
Related Benzoxazole Derivative B>200Tyrosinase Inhibition
Antioxidant Compound C86%DPPH Radical Scavenging

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